

Introduction: The Strategic Utility of a Benzyl-Protected Iodoethane

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Compound of Interest

Compound Name: 1-Benzyl-2-iodoethane

Cat. No.: B1589486

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1-Benzyl-2-iodoethane (CAS Number: 54555-84-9) is a bifunctional organic reagent of significant value in modern organic synthesis.^[1] Structurally, it comprises a two-carbon ethyl chain functionalized with a terminal iodine atom and a benzyloxy group.^[1] This arrangement makes it an excellent electrophilic building block for the introduction of a protected 2-hydroxyethyl moiety. The presence of the benzyl ether serves as a robust protecting group for the hydroxyl function, which can be selectively removed in later synthetic stages, a strategy crucial in the construction of complex molecules, particularly within the pharmaceutical industry.^{[1][2]} Its utility extends from academic chemical research, where it serves as a model compound for studying alkyl halide reactivity, to its role as a key intermediate in the development of new drug candidates.^[1]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key characteristics of **1-Benzyl-2-iodoethane** are summarized below.

Property	Value	Source(s)
CAS Number	54555-84-9	[3][4][5]
Molecular Formula	C ₉ H ₁₁ IO	[1][3][4][5]
Molecular Weight	262.09 g/mol	[1][3][4]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	83-87 °C at 0.5 Torr	[1][5]
Density	~1.598 g/cm ³ (Predicted)	[1][5][6]
Refractive Index (n ²⁰ /D)	1.578	[1][3][5][6]
IUPAC Name	1-((2-iodoethoxy)methyl)benzene	[1]
Synonyms	Benzyl 2-iodoethyl ether, ((2-iodoethoxy)methyl)benzene	[1][3][4]
SMILES	<chem>C1=CC=C(C=C1)COCCI</chem>	[3]
InChIKey	NYACRWGQRUIHSO-UHFFFAOYSA-N	[3][4]
Sensitivity	Light sensitive	[1][6][7]

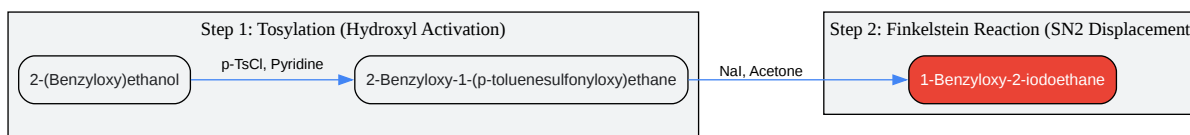
Synthesis and Mechanistic Rationale

The preparation of **1-Benzyloxy-2-iodoethane** is most commonly achieved from its corresponding alcohol, 2-(Benzyloxy)ethanol. The core principle of this synthesis involves the conversion of the primary hydroxyl group—a poor leaving group—into a more reactive species that can be readily displaced by an iodide nucleophile.

Synthetic Pathway: From Alcohol to Alkyl Iodide

A field-proven, two-step approach involves an initial tosylation of the alcohol followed by a Finkelstein reaction.

- **Activation of the Hydroxyl Group:** 2-(Benzyloxy)ethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.^[8] Pyridine serves dual roles: it acts as a solvent and neutralizes the HCl generated during the reaction, driving the formation of the tosylate ester, 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.
- **Nucleophilic Substitution (Finkelstein Reaction):** The resulting tosylate is then treated with a source of iodide ions, such as sodium iodide (NaI), in a polar aprotic solvent like acetone. The iodide ion displaces the tosylate group via an SN2 mechanism, yielding the final product, **1-Benzyloxy-2-iodoethane**. The choice of acetone is strategic; sodium tosylate is insoluble in acetone while NaI is soluble, which precipitates the byproduct and drives the equilibrium towards the product according to Le Châtelier's principle.



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Caption: General two-step synthesis of **1-Benzyloxy-2-iodoethane**.

Detailed Experimental Protocol: Synthesis via Tosylate Intermediate

- **Materials:** 2-(Benzyloxy)ethanol [CAS: 622-08-2], p-toluenesulfonyl chloride (TsCl), Pyridine, Sodium Iodide (NaI), Acetone, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
- **Step 1: Preparation of 2-benzyloxy-1-(p-toluenesulfonyloxy)ethane.**^[8]
 - Dissolve 2-(Benzyloxy)ethanol (1.0 eq) in pyridine at 0-5 °C with stirring.

- Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.[8]
- Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
- Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.[8]
- Step 2: Synthesis of **1-Benzyloxy-2-iodoethane**.
 - Dissolve the crude tosylate from Step 1 in anhydrous acetone.
 - Add sodium iodide (1.5-2.0 eq) to the solution.
 - Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium tosylate) will be observed.
 - Monitor the reaction by TLC until the starting tosylate is consumed.
 - Cool the mixture to room temperature and filter to remove the precipitate.
 - Concentrate the filtrate under reduced pressure.
 - Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous Na₂SO₄.
 - Filter and concentrate the solvent to afford the crude product. Purify by vacuum distillation or column chromatography on silica gel to obtain pure **1-Benzyloxy-2-iodoethane**.

Reactivity Profile and Applications

The synthetic utility of **1-Benzyl 2-iodoethane** stems from the reactivity of the carbon-iodine bond and the protective nature of the benzyl group.

SN2 Nucleophilic Substitution

As a primary alkyl iodide, the compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.^[9] The iodide ion is an excellent leaving group, and the primary carbon is sterically unhindered, making it an ideal substrate for attack by a wide range of nucleophiles.^[9]

Common nucleophiles include:

- Amines (R_2NH): To form substituted 2-(benzyl)ethanamines.
- Alkoxides (RO^-): To generate unsymmetrical ethers.
- Thiolates (RS^-): To produce thioethers.
- Azides (N_3^-): Leading to the formation of 2-(benzyl)ethyl azide, a precursor for amines.
- Carbanions (e.g., from malonic esters): For carbon-carbon bond formation.

Caption: Generalized SN2 reaction mechanism for **1-Benzyl 2-iodoethane**.

The Benzyl Protecting Group

The benzyl (Bn) group is a cornerstone of protecting group strategy in organic synthesis.^{[2][10]} It protects the hydroxyl functionality from a wide array of reaction conditions, including acidic, basic, and many oxidizing/reducing environments.^{[10][11]} This stability allows for extensive chemical transformations on other parts of the molecule. The true power of the benzyl group lies in its facile and clean removal under specific, mild conditions, most commonly catalytic hydrogenolysis.^[2]

- Deprotection: The C-O bond of the benzyl ether is cleaved by reaction with hydrogen gas (H_2) in the presence of a palladium catalyst (e.g., Pd/C), regenerating the free hydroxyl group and producing toluene as a volatile, easily removed byproduct. This process is highly selective and preserves most other functional groups.

Application in Drug Discovery

This reagent is a valuable building block in the synthesis of pharmaceutical intermediates.^[1] For example, related structures like 2-benzyloxy bromoethane are key intermediates in the synthesis of umeclidinium, a long-acting muscarinic antagonist used for treating chronic obstructive pulmonary disease (COPD).^[12] The ability to introduce a BnO-CH₂-CH₂- unit, which can be deprotected to reveal a primary alcohol, provides a versatile handle for further functionalization, such as forming esters, ethers, or linking to other molecular scaffolds, a common requirement in library synthesis for drug discovery.^[13]

Safety, Handling, and Storage

1-Benzyloxy-2-iodoethane is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.^{[1][4][7]}

Hazard Information	Details	Source(s)
Signal Word	Danger	[3][4]
GHS Pictograms	Skull and Crossbones	[4]
Hazard Statements	H301: Toxic if swallowed H311: Toxic in contact with skin H331: Toxic if inhaled	[3][4]
Precautionary Statements	P261: Avoid breathing mist/vapors/spray P264: Wash skin thoroughly after handling P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor P302+P352: IF ON SKIN: Wash with plenty of soap and water P405: Store locked up	[3][4][7][14]

- Handling: Use only under a chemical fume hood to avoid inhalation of vapors.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles or a face shield, and a lab coat.[3][7] Avoid contact with skin, eyes, and clothing.[7][14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][14] Recommended storage temperature is 2-8°C.[6] The compound is light-sensitive and should be stored protected from light.[1][6][7]
- Incompatible Materials: Keep away from strong oxidizing agents.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

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